GmhA-IN-1
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Overview
Description
GmhA-IN-1 is a potent inhibitor of the enzyme GmhA, which plays a crucial role in the biosynthesis of bacterial heptoses. This compound has an IC50 value of 2.4 nM and enhances the activity of antibiotics such as erythromycin and rifampicin against wild-type Escherichia coli . This compound is particularly significant in the context of antimicrobial research due to its potential to combat Gram-negative bacterial infections .
Preparation Methods
The synthesis of GmhA-IN-1 involves the preparation of phosphoryl- and phosphonyl-substituted derivatives featuring a hydroxamate moiety. These derivatives are prepared from suitably protected ribose or hexose derivatives . The synthetic route typically includes the following steps:
- Protection of ribose or hexose derivatives.
- Introduction of phosphoryl or phosphonyl groups.
- Formation of the hydroxamate moiety.
- Deprotection to yield the final compound.
Chemical Reactions Analysis
GmhA-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the hydroxamate moiety, potentially altering its inhibitory activity.
Substitution: Substitution reactions involving the phosphoryl or phosphonyl groups can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GmhA-IN-1 has several scientific research applications, including:
Mechanism of Action
GmhA-IN-1 exerts its effects by inhibiting the enzyme GmhA, which catalyzes the conversion of sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate . This enzyme harbors a zinc ion in its active site, and this compound binds to this site, disrupting the enzyme’s activity . The inhibition of GmhA leads to a reduction in the biosynthesis of bacterial heptoses, which are essential components of the lipopolysaccharide layer in Gram-negative bacteria . This disruption enhances the activity of antibiotics by increasing the permeability of the bacterial outer membrane .
Comparison with Similar Compounds
GmhA-IN-1 is unique due to its high potency and specificity for the GmhA enzyme. Similar compounds include other GmhA inhibitors that also target the zinc ion in the enzyme’s active site . These inhibitors share a common mechanism of action but may differ in their chemical structures and inhibitory potencies. Some similar compounds include:
- Phosphoryl-substituted derivatives
- Phosphonyl-substituted derivatives
- Hydroxamate-based inhibitors
This compound stands out due to its nanomolar inhibitory concentration and its ability to potentiate the activity of antibiotics against Gram-negative bacteria .
Properties
Molecular Formula |
C6H14NO9P |
---|---|
Molecular Weight |
275.15 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-[formyl(hydroxy)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO9P/c8-3-7(12)1-4(9)6(11)5(10)2-16-17(13,14)15/h3-6,9-12H,1-2H2,(H2,13,14,15)/t4-,5+,6-/m0/s1 |
InChI Key |
LBJFEFHCTYMJFD-JKUQZMGJSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)N(C=O)O |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)N(C=O)O |
Origin of Product |
United States |
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